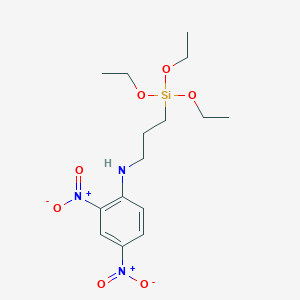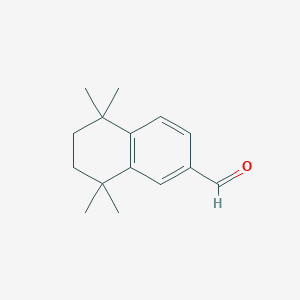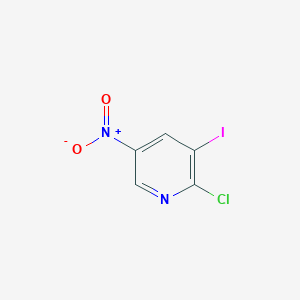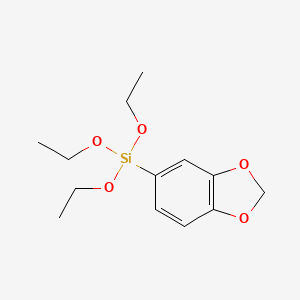
3-(2,4-Dinitrophenylamino)propyltriethoxysilane
Overview
Description
3-(2,4-Dinitrophenylamino)propyltriethoxysilane is an organosilane compound with the chemical formula C15H25N3O7SiThis compound is primarily used as a chemical intermediate and is known for its ability to form stable bonds with various substrates, making it valuable in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenylamino)propyltriethoxysilane typically involves the reaction of 3-aminopropyltriethoxysilane with 2,4-dinitrochlorobenzene. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dinitrophenylamino)propyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, the ethoxy groups are hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst, or chemical reducing agents such as tin(II) chloride
Major Products Formed
Hydrolysis: Silanol derivatives.
Substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives of the original compound
Scientific Research Applications
3-(2,4-Dinitrophenylamino)propyltriethoxysilane has a wide range of applications in scientific research:
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The primary mechanism of action of 3-(2,4-Dinitrophenylamino)propyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups, which can then condense to form siloxane bonds. This allows the compound to form stable bonds with various substrates, making it useful in surface modification and material synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but lacks the dinitrophenyl group, making it less reactive in certain applications.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but lacks the silane functionality, limiting its use in surface modification.
N-(3-Triethoxysilylpropyl)urea: Contains both silane and urea functionalities, offering different reactivity and applications compared to 3-(2,4-Dinitrophenylamino)propyltriethoxysilane
Uniqueness
This compound is unique due to its combination of silane and dinitrophenyl functionalities, allowing it to participate in a wide range of chemical reactions and making it highly versatile for various applications in research and industry .
Properties
IUPAC Name |
2,4-dinitro-N-(3-triethoxysilylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O7Si/c1-4-23-26(24-5-2,25-6-3)11-7-10-16-14-9-8-13(17(19)20)12-15(14)18(21)22/h8-9,12,16H,4-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFHRDQMVBGXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466741 | |
| Record name | 2,4-Dinitro-N-[3-(triethoxysilyl)propyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71783-41-0 | |
| Record name | 2,4-Dinitro-N-[3-(triethoxysilyl)propyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-Dinitrophenylamino)propyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)




![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)





